REACTION_CXSMILES
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[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[N+:10]([CH3:13])([O-:12])=[O:11].[OH-].[Na+].C(O)(=O)C>CCO>[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[CH2:13][N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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319 μL
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Type
|
reactant
|
Smiles
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CC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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531 μL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
|
1.14 mL
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Type
|
reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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CCO
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Name
|
|
Quantity
|
8.54 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Type
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CUSTOM
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Details
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stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred for 1 h at room temperature
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Duration
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1 h
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Type
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CUSTOM
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Details
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then partitioned between water (50 mL) and EtOAc (50 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (2×50 mL)
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Type
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WASH
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Details
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the combined organic extracts were washed with saturated NaHCO3 (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
CC1=CC=C(C=C1)C(C[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |